molecular formula C19H29N3O4 B4455823 Ethyl 4-({[2-(3-methyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]amino}methyl)cyclohexane-1-carboxylate

Ethyl 4-({[2-(3-methyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]amino}methyl)cyclohexane-1-carboxylate

Cat. No.: B4455823
M. Wt: 363.5 g/mol
InChI Key: JSHCKMUTTLDHFL-UHFFFAOYSA-N
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Description

Ethyl 4-({[2-(3-methyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]amino}methyl)cyclohexane-1-carboxylate is a complex organic compound that features a cyclohexane ring, an oxazole moiety, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[2-(3-methyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]amino}methyl)cyclohexane-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, which can be synthesized using the van Leusen oxazole synthesis method. This involves the reaction of tosylmethyl isocyanide (TosMIC) with aliphatic halides and various aldehydes in ionic liquids .

The pyrrolidine ring is then introduced through a cyclization reaction, often involving the use of a suitable amine and a carbonyl compound. The final step involves the coupling of the oxazole and pyrrolidine rings with the cyclohexane carboxylate moiety under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for certain steps, as well as the implementation of purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[2-(3-methyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]amino}methyl)cyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring can yield oxazole N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Ethyl 4-({[2-(3-methyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]amino}methyl)cyclohexane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-({[2-(3-methyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]amino}methyl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The pyrrolidine ring can enhance binding affinity through hydrophobic interactions and hydrogen bonding .

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic compound containing an oxazole ring.

    Ditazole: A platelet aggregation inhibitor with an oxazole moiety.

    Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.

    Oxaprozin: A COX-2 inhibitor with an oxazole structure.

Uniqueness

Ethyl 4-({[2-(3-methyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]amino}methyl)cyclohexane-1-carboxylate is unique due to its combination of an oxazole ring, a pyrrolidine ring, and a cyclohexane carboxylate moiety. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

ethyl 4-[[[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidine-1-carbonyl]amino]methyl]cyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O4/c1-3-25-18(23)15-8-6-14(7-9-15)12-20-19(24)22-10-4-5-16(22)17-11-13(2)21-26-17/h11,14-16H,3-10,12H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHCKMUTTLDHFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CC1)CNC(=O)N2CCCC2C3=CC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-({[2-(3-methyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]amino}methyl)cyclohexane-1-carboxylate
Reactant of Route 2
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Ethyl 4-({[2-(3-methyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]amino}methyl)cyclohexane-1-carboxylate
Reactant of Route 3
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Ethyl 4-({[2-(3-methyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]amino}methyl)cyclohexane-1-carboxylate
Reactant of Route 4
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Ethyl 4-({[2-(3-methyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]amino}methyl)cyclohexane-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-({[2-(3-methyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]amino}methyl)cyclohexane-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-({[2-(3-methyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]amino}methyl)cyclohexane-1-carboxylate

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